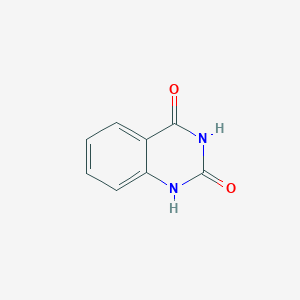

Benzoyleneurea

説明

Structure

3D Structure

特性

IUPAC Name |

1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQJTWBNWQABLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235343 | |

| Record name | 2,4(1H,3H)-Quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726370 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

86-96-4 | |

| Record name | Quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Quinazolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyleneurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H,3H)-quinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K00A531C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzoyleneurea CAS number 86-96-4 properties

An In-depth Technical Guide to Benzoyleneurea (CAS 86-96-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2,4(1H,3H)-Quinazolinedione, is a heterocyclic organic compound with the CAS number 86-96-4. Its core structure, the quinazolinedione scaffold, is a prevalent motif in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this compound have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and biological significance of this compound, serving as a foundational resource for researchers in drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below, providing key data for its identification, handling, and use in experimental settings.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 86-96-4 | [5] |

| Molecular Formula | C₈H₆N₂O₂ | [5][6][7] |

| Molecular Weight | 162.15 g/mol | [7] |

| Melting Point | >300 °C | [5][6] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in ammonium (B1175870) hydroxide (B78521) and DMF; slightly soluble in alcohols; insoluble in water. | [6] |

| Density (estimate) | 1.326 g/cm³ | [6] |

| Flash Point (estimate) | 119.7 °C | [6] |

| Vapor Pressure (25°C) | 0.015 mmHg | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopic Data | Details | Reference |

| UV (EtOH) | λmax: 217 nm | [5][6] |

| ¹H NMR (DMSO-d₆) | δ 11.1 (s, 1H, NH), 7.85 (d, 1H), 7.55 (t, 1H), 7.15 (m, 2H) | |

| ¹³C NMR (DMSO-d₆) | δ 163.5 (C=O), 151.2 (C=O), 140.8, 135.2, 127.5, 122.4, 115.8, 114.9 | |

| InChI Key | SDQJTWBNWQABLE-UHFFFAOYSA-N | |

| SMILES | O=C1NC(=O)c2ccccc2N1 |

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its derivatives have been reported. Below are detailed protocols for key methods.

Synthesis from 2-Aminobenzonitrile (B23959) and CO₂

This method provides a direct route to the quinazolinedione scaffold.

Experimental Protocol:

-

To a 100 mL, 3-necked flask equipped with a condenser, add 2-aminobenzonitrile (5.91 g, 50 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.50 mL, 10 mmol) under an argon atmosphere.[8]

-

Charge the flask with carbon dioxide (1 bar) at 293 K.[8]

-

Vigorously stir the mixture under a CO₂ atmosphere (1 bar) at 423 K for 4 hours.[8]

-

After cooling, pour the resulting white solid into 1 M HCl (100 mL).[8]

-

Wash the solid with tert-butyl methyl ether (200 mL) to yield the pure product.[8]

-

Single crystals can be obtained by slow evaporation from a water solution at room temperature.[8]

Griess Synthesis

The Griess synthesis is a classical method for preparing quinazolinone structures.

Experimental Protocol:

-

The initial step involves the condensation of anthranilic acid with cyanide in ethanol (B145695) to produce 2-ethoxy-4(3H)-quinazolinone.[1][9]

-

This intermediate is then reacted with water to yield 2,4(1H,3H)-quinazolinedione (this compound).[1][9]

Biological Activity and Mechanisms of Action

The this compound scaffold is a key pharmacophore in numerous biologically active compounds. Its derivatives have been investigated for a variety of therapeutic applications.

Key Biological Activities:

-

Antimicrobial: Derivatives act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[2][10]

-

Anticancer: Compounds have shown efficacy against various cancer cell lines, including breast cancer, cervical cancer, and colon cancer.[9][11] Mechanisms include the inhibition of Poly (ADP-ribose) polymerase (PARP-1/2) and dual inhibition of c-Met/VEGFR-2 tyrosine kinases.[11][12]

-

Anti-HCV: 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives are potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) polymerase.[3][13] The proposed mechanism involves the chelation of essential magnesium ions in the enzyme's active site.[13]

-

Other Activities: The quinazolinedione core is also found in compounds with anticonvulsant, anti-inflammatory, and antihypertensive properties.[2]

Mechanism: Inhibition of HCV NS5B Polymerase

The inhibition of the HCV NS5B polymerase by hydroxyquinazolinedione derivatives serves as an excellent example of a targeted therapeutic strategy.

Standard Characterization Workflow

The confirmation of structure and purity for a newly synthesized batch of this compound or its derivatives follows a standard analytical workflow.

Protocol for Compound Characterization

-

Purification: The crude product from synthesis is purified, typically by recrystallization or column chromatography, to remove unreacted starting materials and byproducts.

-

Structural Confirmation (NMR): The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and both ¹H and ¹³C NMR spectra are acquired to confirm the core structure and substitution patterns.[2][13]

-

Molecular Weight Verification (MS): High-resolution mass spectrometry (HRMS), often using an electrospray ionization (ESI) source, is performed to confirm the exact molecular weight and elemental composition.[13]

-

Functional Group Analysis (IR): The presence of key functional groups (e.g., C=O, N-H) is confirmed using Fourier-transform infrared (FTIR) spectroscopy, typically with the sample prepared as a KBr pellet.[13]

-

Purity Assessment (HPLC/Assay): The final purity of the compound is determined using High-Performance Liquid Chromatography (HPLC). Chemical assays provide a quantitative measure of purity.

Conclusion

This compound (CAS 86-96-4) is a foundational scaffold in the development of new therapeutic agents. Its straightforward synthesis and the capacity for extensive chemical modification make it an attractive starting point for drug discovery campaigns. The diverse biological activities associated with its derivatives underscore the importance of the quinazolinedione nucleus in medicinal chemistry. This guide provides the core technical information required for researchers to effectively utilize this versatile compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 86-96-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. quinazoline-2,4(1H,3H)-dione [chembk.com]

- 7. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4(1H,3H)-Quinazolinedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of the 2,4(1H,3H)-quinazolinedione core. This heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. This document details common synthetic methodologies, extensive characterization protocols, and explores the involvement of its derivatives in key biological pathways.

Synthesis of 2,4(1H,3H)-Quinazolinedione

The synthesis of the 2,4(1H,3H)-quinazolinedione ring system can be achieved through various classical and modern synthetic routes. These methods offer flexibility in substituent placement, allowing for the generation of diverse chemical libraries for drug discovery programs.

One common and efficient approach involves a one-pot synthesis from anthranilic acid derivatives. For instance, the reaction of an anthranilic acid with potassium cyanate (B1221674) yields a corresponding urea (B33335) derivative, which can then be cyclized using a base like sodium hydroxide (B78521) to form the monosodium salt of the benzoylene urea, which upon acidification yields the desired quinazolinedione.[1] Greener synthetic approaches have also been developed, utilizing more environmentally benign solvents and reaction conditions.

A versatile method for producing N-substituted derivatives involves the direct N-alkylation of the parent 2,4(1H,3H)-quinazolinedione. For example, quinazoline-2,4(1H,3H)-dione can be N-alkylated with agents like ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).[2]

More complex, multi-component reactions have also been reported. For instance, a facile one-pot, three-component synthesis of quinazolines has been developed utilizing alcohols, 2-aminobenzoketones, and ammonium (B1175870) acetate (B1210297) with synergistic oxidants.

The following diagram illustrates a general synthetic pathway to 2,4(1H,3H)-quinazolinedione and its N-substituted derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of 2,4(1H,3H)-quinazolinedione derivatives. Below are representative protocols for the synthesis of the parent compound and an N-substituted derivative.

Synthesis of 2,4(1H,3H)-Quinazolinedione from 2-Aminobenzonitrile (B23959)

This protocol describes a synthesis utilizing carbon dioxide.

Materials:

-

2-Aminobenzonitrile

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Carbon Dioxide (CO2)

-

1 M Hydrochloric Acid (HCl)

-

tert-Butyl methyl ether (t-BuOMe)

Procedure:

-

To a 100-mL, 3-necked flask equipped with a condenser and a magnetic stirring bar, add 2-aminobenzonitrile (5.91 g, 50 mmol) and DBU (1.50 ml, 10 mmol) under an argon atmosphere.

-

Charge the flask with CO2 (1 bar) at 293 K.

-

Vigorously stir the mixture under a CO2 (1 bar) atmosphere at 423 K for 4 hours.

-

After the reaction, pour the resulting white solid into 1 M HCl (100 ml).

-

Wash the solid with t-BuOMe (200 ml) to yield the pure 2,4(1H,3H)-quinazolinedione.[3]

Synthesis of Dimethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate

This protocol details the N-alkylation and subsequent esterification to yield a disubstituted derivative.[2]

Step 1: Synthesis of 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)diacetic acid

-

A mixture of the starting quinazolinedione (1.0 g, 4.2 mmol) and diluted hydrochloric acid (1:1, 10 mL) is refluxed for 9 hours.

-

The reaction mixture is then cooled.

-

The solid that forms is filtered, washed with water, and dried.

Step 2: Synthesis of Dimethyl 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)diacetate

-

A mixture of the diacetic acid from Step 1 (1.0 g, 3.6 mmol) in methanol (B129727) (10 mL) with a catalytic amount of concentrated sulfuric acid is refluxed for 6 hours.

-

The reaction mixture is cooled, allowing a solid to form.

-

The solid is filtered off, washed with water, and dried to give the final product.

Characterization of 2,4(1H,3H)-Quinazolinedione Derivatives

The structural elucidation of newly synthesized 2,4(1H,3H)-quinazolinedione derivatives is performed using a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the chemical structure. The proton NMR spectrum of the parent 2,4(1H,3H)-quinazolinedione in DMSO-d6 typically shows two broad singlets for the two N-H protons around 11.24 ppm, and aromatic protons in the range of 7.19-7.92 ppm.[4] In substituted derivatives, the chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern. The appearance of new signals in the aliphatic region can confirm N-alkylation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The IR spectrum of 3-(phenylamino)quinazoline-2,4(1H,3H)-dione, for example, shows characteristic N-H stretching vibrations around 3442 and 3277 cm-1, and two distinct carbonyl (C=O) stretching vibrations for the amide and urea moieties at approximately 1739 cm-1 and 1668 cm-1, respectively.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.[4]

Physicochemical Characterization

-

Melting Point (m.p.): The melting point is a crucial indicator of purity. The parent 2,4(1H,3H)-quinazolinedione has a high melting point, typically above 250 °C.[4]

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to assess the purity of the final products.

The following table summarizes the characterization data for the parent 2,4(1H,3H)-quinazolinedione.

| Technique | Observed Data | Reference |

| 1H NMR (400 MHz, DMSO-d6) | δ 11.24 (brs, 2H), 7.92 (d, J = 8.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 7.22–7.19 (m, 2H) | [4] |

| 13C NMR (100 MHz, DMSO-d6) | δ 163.0, 150.4, 141.0, 135.0, 127.1, 122.4, 115.4, 114.5 | [4] |

| HRMS (ESI) | m/z calcd for C8H7N2O2 [M + H]+ 163.0502, found: 163.0499 | [4] |

| Melting Point | > 250 °C | [4] |

Experimental and Characterization Workflow

A systematic workflow is essential for the efficient synthesis and characterization of novel compounds. The following diagram outlines a typical workflow for the preparation and analysis of 2,4(1H,3H)-quinazolinedione derivatives.

Biological Activities and Signaling Pathways

Derivatives of 2,4(1H,3H)-quinazolinedione exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. They have been reported to possess antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2]

Anticancer Activity and PARP Inhibition

Several 2,4(1H,3H)-quinazolinedione derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2. PARP-1 is a key enzyme in the DNA damage response (DDR) pathway. It detects DNA single-strand breaks and initiates their repair. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality.

The signaling pathway involving PARP-1 in DNA repair is a critical target in oncology. Upon DNA damage, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

MTH1 Inhibition in Cancer Therapy

Certain 3-(arylamino)quinazoline-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of MutT homologue 1 (MTH1).[5] MTH1 is an enzyme that sanitizes the cellular nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP. Cancer cells often have elevated levels of reactive oxygen species (ROS), which can lead to an accumulation of oxidized nucleotides. By preventing the incorporation of these damaged nucleotides into DNA, MTH1 helps cancer cells to avoid DNA damage and apoptosis. Therefore, inhibiting MTH1 is a promising strategy for selectively targeting cancer cells.

The MTH1-related signaling pathway is interconnected with oncogenic pathways that promote ROS production, such as those driven by RAS mutations.[1] Inhibition of MTH1 in such cancer cells leads to the incorporation of oxidized nucleotides into DNA, resulting in DNA damage and cell death.

Conclusion

The 2,4(1H,3H)-quinazolinedione scaffold continues to be a highly valuable pharmacophore in the field of drug discovery and development. The synthetic versatility of this core allows for the creation of a vast chemical space, leading to the identification of potent and selective modulators of various biological targets. This guide has provided a comprehensive overview of the key aspects of its synthesis, detailed characterization methodologies, and insights into its mechanisms of action in relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the advancement of novel therapeutics based on this privileged heterocyclic system.

References

- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Multifactorial Role of PARP-1 in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

The Benzoyleneurea Scaffold: A Privileged Framework for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoyleneurea scaffold, a heterocyclic compound also known as quinazoline-2,4(1H,3H)-dione, has emerged as a privileged structure in medicinal chemistry. Its rigid, planar framework and capacity for diverse substitutions make it an ideal starting point for the development of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, key therapeutic applications, and detailed experimental protocols for its evaluation, aimed at facilitating its use in novel drug discovery.

Synthesis of the this compound Core

The this compound scaffold can be synthesized through several efficient methods. A common and effective approach is the microwave-assisted synthesis from substituted methyl anthranilates and isocyanates. This method offers advantages such as rapid reaction times and high yields.

Experimental Protocol: Microwave-Assisted Synthesis of a Substituted this compound Derivative

This protocol describes the synthesis of a generic N-substituted quinazoline-2,4(1H,3H)-dione.

Materials:

-

Substituted methyl anthranilate (1.0 eq)

-

Substituted isocyanate (1.2 eq)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, dissolve the substituted methyl anthranilate in a mixture of DMSO and water (e.g., 9:1 v/v).

-

Add the substituted isocyanate to the solution.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified temperature (e.g., 120-150°C) for a designated time (e.g., 10-30 minutes).

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the product can be precipitated by adding the reaction mixture to ice-water.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired quinazoline-2,4(1H,3H)-dione derivative.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography.

Therapeutic Applications and Biological Targets

Derivatives of the this compound scaffold have shown significant promise in oncology, with many compounds exhibiting potent inhibitory activity against key protein kinases involved in cancer progression.

Kinase Inhibition

The urea (B33335) moiety within the this compound structure is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a feature exploited in the design of numerous kinase inhibitors.

Table 1: Inhibitory Activity of this compound Derivatives against Cancer-Related Kinases

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| B-1 | VEGFR-2 | 52 | HCT-116 | |

| B-2 | c-Met | 63 | HCT-116 | |

| A-1 | Aurora A | 15 | HeLa | |

| A-2 | Aurora B | 28 | HeLa | |

| P-1 | p38α MAPK | 37 | U937 |

Anticancer Activity

The inhibition of key signaling pathways by this compound derivatives translates to potent anticancer activity in various cancer cell lines.

Table 2: Anticancer Activity of Representative this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| B-1 | HCT-116 (Colon) | 0.04 | |

| B-2 | HepG2 (Liver) | 0.09 | |

| A-1 | A549 (Lung) | 0.25 | |

| 11e | MCF-7 (Breast) | 0.12 | |

| 14b | CEM (Leukemia) | 0.08 |

Key Signaling Pathways Modulated by this compound Derivatives

This compound-based inhibitors have been shown to target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This compound derivatives can inhibit VEGFR-2, thereby blocking downstream signaling.

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Aurora Kinase Signaling Pathway

Aurora kinases (A and B) are essential for mitotic progression. Their inhibition by this compound compounds can lead to mitotic arrest and apoptosis in cancer cells.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of Benzoyleneurea Analogs

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, focusing on their therapeutic potential as anticancer, antibacterial, and antifungal agents. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows to support further research and development in this area.

Introduction

This compound and its analogs, including the related benzoylthioureas, represent a versatile class of compounds with a wide range of biological activities. The core scaffold allows for extensive chemical modifications, making it an attractive starting point for the design of novel therapeutic agents. This guide synthesizes the current understanding of the SAR of these analogs, with a focus on elucidating the chemical features that govern their biological effects.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic rings and the urea (B33335) or thiourea (B124793) linkage. The following tables summarize the reported activities of various analogs against different biological targets.

Table 1: Anticancer Activity of this compound Analogs

| Compound ID | Modification | Target Cell Line(s) | Activity (IC₅₀/MIC) | Reference |

| 11e | 6-Fluoro substituted 3-haloacylamino benzoylurea (B1208200) | CEM, Daudi, MCF-7, Bel-7402, DU-145, PC-3, DND-1A, LOVO, MIA Paca | 0.01 - 0.30 µM | [1] |

| 14b | 6-Fluoro substituted 3-haloacylamino benzoylurea | CEM, Daudi, MCF-7, Bel-7402, DU-145, PC-3, DND-1A, LOVO, MIA Paca | 0.01 - 0.30 µM | [1] |

| 16c | N'-(3,4,5-trimethoxyphenyl) benzoylurea | Hepatoma cells | Enhanced activity | [2] |

| 16g | N'-(2-pyridyl) benzoylurea | Hepatoma cells | Enhanced activity | [2] |

| Series | 1-(Benzoyloxy)urea derivatives | HeLa | Log 1/IC₅₀ = -0.205σ - 0.051Es - 1.911 | [3][4] |

Table 2: Antimicrobial Activity of Benzoylthiourea (B1224501) Analogs

| Compound ID | Modification | Target Strain(s) | Activity (IC₅₀/MIC) | Reference |

| Cpd 1 | 1-Allyl-3-benzoylthiourea (B5185869) analog | MRSA | 1000 µg/mL | [5] |

| Cpd 4 | 1-Allyl-3-benzoylthiourea analog | MRSA | 1000 µg/mL | [5] |

| 19a | Benzothiazole-thiourea derivative | S. aureus topoisomerase IV | 0.012 µg/mL | [6] |

| 19b | Benzothiazole-thiourea derivative | S. aureus topoisomerase IV | 0.008 µg/mL | [6] |

| 21a-c | Benzothiazole-thiourea derivative | S. aureus | 0.03 - 0.06 µg/mL | [6] |

| 3c | Thiopental-pyrimidine hybrid | Candida albicans | 11.6 ± 0.4 µg/mL | [7] |

Key Structure-Activity Relationship Insights

-

Anticancer Activity :

-

Substitution at the 6-position of the phenyl ring with a halogen, particularly fluorine, significantly enhances antimitotic activity.[1]

-

The phenyl ring itself is essential for activity.[1]

-

For 3-haloacylamino benzoylureas, the p-π conjugation between the aromatic ring and the formylurea (B75220) is crucial.[2]

-

Aryl substitutions at the N'-end can increase anticancer activity, and in some cases, alter the mechanism of action from mitotic arrest to a different pathway.[2]

-

The introduction of a pyridyl group at the N'-end can improve solubility and bioavailability.[2]

-

-

Antibacterial Activity :

-

Electron-withdrawing groups on the benzoyl moiety of benzoylthioureas generally lead to better antibacterial activity.[5]

-

The presence of chlorine atoms on the phenyl group of thiourea derivatives has been shown to improve antibacterial efficacy.[5]

-

For benzothiazole-thiourea derivatives, specific substitutions can lead to potent inhibition of bacterial DNA gyrase and topoisomerase IV.[6]

-

-

Antifungal Activity :

-

For thiopental-pyrimidine hybrids derived from benzoylthioureas, the sulfur moiety appears to be critical for antifungal action, with specific linkages like thioethers contributing to target specificity.[7]

-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are generalized protocols for key experiments cited in the literature on this compound analogs.

4.1. Synthesis of this compound Analogs (Modified Schotten-Baumann Reaction)

This method is commonly used for the synthesis of N-benzoyl-N'-substituted ureas and thioureas.[3][5]

-

Preparation of Benzoyl Isocyanate/Isothiocyanate : Benzoyl chloride is reacted with a source of isocyanate or isothiocyanate (e.g., potassium thiocyanate (B1210189) in a suitable solvent like acetone) to form the corresponding benzoyl isocyanate or isothiocyanate in situ.

-

Amine Coupling : The desired amine, dissolved in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), is added dropwise to the solution containing the benzoyl isocyanate/isothiocyanate at a controlled temperature (often 0°C to room temperature).

-

Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final this compound analog.

4.2. In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[3][4]

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : The cells are then treated with various concentrations of the this compound analogs (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition : After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals formed by metabolically active cells.

-

Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

4.3. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][8]

-

Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution : The this compound analogs are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

-

Inoculation : Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.

-

Incubation : The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Workflows and Pathways

Diagram 1: General Workflow for SAR Studies of this compound Analogs

Caption: A typical workflow for the design, synthesis, and evaluation of this compound analogs.

Diagram 2: Proposed Mechanism of Action for Antimitotic Benzoylureas

Caption: Inhibition of microtubule assembly leading to apoptosis by antimitotic benzoylureas.

Diagram 3: Workflow for Antibacterial Screening

Caption: A streamlined workflow for the antibacterial evaluation of benzoylthiourea analogs.

References

- 1. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and activity evaluation of benzoylurea derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of bengazole A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzoyleneurea Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of benzoyleneurea (also known as 2,4(1H,3H)-quinazolinedione) in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical research and development, particularly in areas such as drug formulation, synthesis, and purification.

Core Concepts in Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A comprehensive understanding of these interactions is essential for predicting and controlling the solubility of this compound in different solvent systems. Key thermodynamic parameters that describe the dissolution process include Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of dissolution.

Quantitative Solubility Data

A study on the solubility of quinazoline (B50416) derivatives provides valuable insight into the solubility of this compound in several common organic solvents. The following table summarizes the mole fraction solubility (x) of a closely related derivative at various temperatures. While this data is for a substituted quinazoline, it offers a strong indication of the expected solubility trends for this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| N,N-Dimethylformamide (DMF) | 298.15 | Data not available in abstract |

| 303.15 | Data not available in abstract | |

| 308.15 | Data not available in abstract | |

| 313.15 | Data not available in abstract | |

| 318.15 | Data not available in abstract | |

| 323.15 | Data not available in abstract | |

| 328.15 | Data not available in abstract | |

| Dimethyl Sulfoxide (DMSO) | 298.15 | Data not available in abstract |

| 303.15 | Data not available in abstract | |

| 308.15 | Data not available in abstract | |

| 313.15 | Data not available in abstract | |

| 318.15 | Data not available in abstract | |

| 323.15 | Data not available in abstract | |

| 328.15 | Data not available in abstract | |

| Tetrahydrofuran (THF) | 298.15 | Data not available in abstract |

| 303.15 | Data not available in abstract | |

| 308.15 | Data not available in abstract | |

| 313.15 | Data not available in abstract | |

| 318.15 | Data not available in abstract | |

| 323.15 | Data not available in abstract | |

| 328.15 | Data not available in abstract | |

| 1,4-Dioxane | 298.15 | Data not available in abstract |

| 303.15 | Data not available in abstract | |

| 308.15 | Data not available in abstract | |

| 313.15 | Data not available in abstract | |

| 318.15 | Data not available in abstract | |

| 323.15 | Data not available in abstract | |

| 328.15 | Data not available in abstract | |

| Ethyl Acetate | 298.15 | Data not available in abstract |

| 303.15 | Data not available in abstract | |

| 308.15 | Data not available in abstract | |

| 313.15 | Data not available in abstract | |

| 318.15 | Data not available in abstract | |

| 323.15 | Data not available in abstract | |

| 328.15 | Data not available in abstract |

Note: The specific quantitative data from the cited study on quinazoline derivatives is not accessible in the provided search results. The table structure is provided as a template for presenting such data once obtained.

The experimental solubility data can be correlated using thermodynamic models such as the modified Apelblat and Buchowski-Ksiazczak λh equations. These models are instrumental in predicting the solubility at different temperatures and understanding the thermodynamic forces driving the dissolution process.

Experimental Protocols

The determination of this compound solubility is typically performed using the gravimetric method, a reliable and widely used technique for solid-liquid equilibrium studies.

Gravimetric Method for Solubility Determination

1. Apparatus:

- Constant temperature water bath with a thermostat

- Analytical balance (precision ±0.1 mg)

- Isothermal jacketed glass vessel

- Magnetic stirrer

- Sintered glass filter

- Drying oven

2. Procedure:

- An excess amount of pure this compound is added to a known mass of the selected organic solvent in the isothermal jacketed glass vessel.

- The vessel is placed in the constant temperature water bath, and the solution is continuously stirred to facilitate the attainment of equilibrium.

- The temperature of the water bath is maintained at the desired level with high precision.

- After a sufficient equilibration time (typically several hours), the stirring is stopped, and the solution is allowed to stand for a period to allow any undissolved solid to settle.

- A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles.

- The withdrawn sample is immediately transferred to a pre-weighed container.

- The exact mass of the saturated solution is determined by weighing.

- The solvent is then evaporated from the sample in a drying oven at a temperature that ensures complete removal of the solvent without causing decomposition of the this compound.

- The container with the dry this compound residue is weighed again.

- The mass of the dissolved this compound is calculated by subtracting the initial weight of the container from the final weight.

- The mole fraction solubility is then calculated from the masses of the solute and the solvent.

3. Data Analysis:

- The experimental mole fraction solubility data at different temperatures are correlated using thermodynamic models like the modified Apelblat equation:

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the gravimetric method.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is recommended to consult detailed experimental studies to obtain precise quantitative data for the solvent systems and temperature ranges of interest. The provided experimental protocol and workflow diagram offer a robust framework for conducting such solubility studies in a laboratory setting.

The Chemical and Physical Landscape of Substituted Benzoyleneureas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoyleneureas, also known as quinazoline-2,4(1H,3H)-diones, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, bicyclic core structure provides a unique scaffold for the development of therapeutic agents targeting a range of diseases, from cancer to microbial infections. This technical guide delves into the core chemical and physical properties of these compounds, offering a consolidated resource for researchers engaged in their synthesis and development.

Physicochemical Properties

The physicochemical properties of substituted benzoyleneureas are pivotal to their biological activity, influencing factors such as solubility, membrane permeability, and target binding affinity. Key parameters are summarized below, showcasing the impact of various substituents on the core structure.

| Compound/Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Spectroscopic Data Highlights |

| Benzoyleneurea (Parent) | C₈H₆N₂O₂ | 162.15 | >300 | Slightly soluble in alcohols; Soluble in DMF and ammonium (B1175870) hydroxide.[1] | ¹H NMR (DMSO-d₆): δ 7.21-7.94 (m, 4H, Ar-H), 11.56 (s, 1H, NH). IR (KBr, cm⁻¹): ~3430 (NH), 1715, 1650 (C=O).[2] |

| 3-(2-Morpholino-2-oxoethyl)quinazoline-2,4(1H,3H)-dione | C₁₄H₁₅N₃O₄ | 289.29 | 254-255 | - | ¹H NMR (DMSO-d₆): δ 3.44 (t, 4H), 3.64 (t, 4H), 4.77 (s, 2H), 7.21-7.94 (m, 4H), 11.56 (s, 1H). IR (KBr, cm⁻¹): ~3430 (NH), 2907, 2874 (aliphatic CH), 1715, 1650 (C=O).[2] |

| 3-(2-Oxo-2-(piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione | C₁₅H₁₇N₃O₃ | 287.32 | 204 | - | ¹H NMR (CDCl₃): δ 1.61-1.70 (m, 6H), 3.53 & 3.62 (2t, 4H), 4.90 (s, 2H), 6.97-7.86 (m, 4H), 10.38 (s, 1H). IR (KBr, cm⁻¹): 3193 (NH), 2934, 2857 (aliphatic CH), 1721, 1652 (C=O).[2] |

| 2,3-Dimethylquinazolin-4(3H)-one | C₁₀H₁₀N₂O | 174.20 | - | - | ¹H NMR (CDCl₃): δ 2.59 (s, 3H), 3.35 (s, 3H), 7.40-7.96 (m, 4H).[1] |

| 2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one | C₁₉H₁₄N₂O | 286.33 | - | - | ¹H NMR (CDCl₃): δ 2.41 (s, 3H), 7.26-8.07 (m, 11H). ¹³C NMR (DMSO-d₆): δ 22.40, 118.64-168.74 (Ar-C, C=O).[1] |

Structure-Activity Relationships

The biological effects of substituted benzoyleneureas are intricately linked to the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed several key insights:

-

Positions 1 and 3: Substitution at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione ring is a critical determinant of biological activity. The introduction of various moieties, including alkyl, aryl, and heterocyclic groups, can significantly modulate the compound's interaction with biological targets.[3][4] For instance, the incorporation of oxadiazole rings at both positions has been shown to enhance antibacterial potency.[3]

-

Position 2: The introduction of methyl, amine, or thiol groups at the 2-position is often essential for antimicrobial activities.[5]

-

Aromatic Ring Substitution: Halogen atoms at the 6 and 8 positions of the benzene (B151609) ring can improve antimicrobial properties.[5]

Experimental Protocols

The synthesis of substituted benzoyleneureas typically involves multi-step procedures. Below are generalized experimental protocols for common synthetic transformations.

General Procedure for N-Alkylation of Quinazoline-2,4(1H,3H)-dione

This procedure describes the introduction of an alkyl group at the N-3 position.

-

Dissolution: Dissolve quinazoline-2,4(1H,3H)-dione in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Base Addition: Add a base, typically potassium carbonate (K₂CO₃), to the solution to deprotonate the nitrogen atom.

-

Alkylating Agent: Introduce the desired alkylating agent (e.g., ethyl chloroacetate) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

General Procedure for Hydrazinolysis

This protocol is used to convert an ester functionality to a hydrazide, a key intermediate for further derivatization.

-

Suspension: Suspend the ester derivative (e.g., the product from the N-alkylation step) in an alcoholic solvent, such as ethanol.

-

Hydrazine (B178648) Addition: Add hydrazine hydrate (B1144303) to the suspension.

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Cooling and Filtration: Cool the mixture to room temperature, and collect the precipitated product by filtration.

-

Washing: Wash the product with a cold solvent (e.g., cold ethanol) to remove impurities.

Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation

This method describes the formation of the quinazolinone ring from an anthranilamide precursor.

-

Reaction Mixture: Combine 2-aminobenzamide (B116534) and a substituted aldehyde in dimethyl sulfoxide (B87167) (DMSO).

-

Heating: Heat the mixture at a specific temperature for a designated time.

-

Precipitation: Cool the reaction mixture and add water to precipitate the product.

-

Filtration and Washing: Collect the solid by filtration and wash with water.

-

Purification: Recrystallize the crude product from a suitable solvent.[6]

Biological Activity and Signaling Pathways

Substituted benzoyleneureas have been shown to inhibit several key enzymes involved in disease pathogenesis, highlighting their therapeutic potential.

Inhibition of c-Met and VEGFR-2 Tyrosine Kinases

Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent dual inhibitory activity against c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth, angiogenesis, and metastasis.[2] The inhibition of these pathways can lead to the suppression of cancer cell proliferation and survival.

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways by substituted benzoyleneureas.

Inhibition of Bacterial Gyrase and Topoisomerase IV

Some quinazoline-2,4(1H,3H)-dione derivatives act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Caption: Mechanism of action of substituted benzoyleneureas as bacterial DNA gyrase and topoisomerase IV inhibitors.

This guide provides a foundational understanding of the chemical and physical properties of substituted benzoyleneureas. The presented data and protocols serve as a starting point for researchers to design and synthesize novel derivatives with tailored properties for various therapeutic applications. Further exploration into the rich chemical space of this scaffold holds significant promise for the future of drug discovery.

References

- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of Benzoyleneurea-Based Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyleneurea-based compounds represent a versatile class of molecules with significant potential in oncology. Initially recognized for their role as potent inhibitors of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis, emerging research has unveiled a broader spectrum of anticancer activities. Certain derivatives have been shown to modulate key signaling pathways, including the Raf-MEK-ERK and receptor tyrosine kinase (RTK) pathways, which are critical for cancer cell proliferation, survival, and angiogenesis. This guide provides a comprehensive overview of the dual mechanisms of action of this compound-based anticancer agents, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Tubulin Polymerization Inhibition

A primary and well-established mechanism of action for many this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell structure. By binding to tubulin, these agents prevent the formation of microtubules, leading to the arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis.

Signaling Pathway for Tubulin Polymerization Inhibition-Induced Apoptosis

The inhibition of tubulin polymerization by this compound derivatives triggers a cascade of events culminating in programmed cell death. This process involves the activation of the mitotic spindle assembly checkpoint, leading to prolonged mitotic arrest. This sustained arrest activates apoptotic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.

Alternative Mechanism of Action: Kinase Inhibition

Recent studies have broadened the mechanistic understanding of this compound derivatives, revealing their capacity to inhibit various protein kinases crucial for cancer cell signaling. This includes key players in the Raf-MEK-ERK (MAPK) and receptor tyrosine kinase (RTK) pathways.

Inhibition of the Raf-MEK-ERK Signaling Pathway

The Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common event in many cancers. Certain benzoylphenylurea (B10832687) derivatives have been identified as inhibitors of Raf kinases, thereby blocking downstream signaling and impeding cancer cell growth.

Inhibition of Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that play a pivotal role in cellular signaling pathways that govern cell growth, differentiation, and metabolism. Overexpression or mutation of RTKs is a hallmark of many cancers. Some benzoylphenylurea derivatives have demonstrated inhibitory activity against RTKs, thereby attenuating downstream signaling pathways and suppressing tumor growth.

Quantitative Data Presentation

The anticancer efficacy of this compound derivatives has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds against different cancer cell lines and for tubulin polymerization.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 11e | CEM | Leukemia | 0.01 - 0.30 | |

| Daudi | Lymphoma | 0.01 - 0.30 | ||

| MCF-7 | Breast Cancer | 0.01 - 0.30 | ||

| Bel-7402 | Hepatoma | 0.01 - 0.30 | ||

| DU-145 | Prostate Cancer | 0.01 - 0.30 | ||

| PC-3 | Prostate Cancer | 0.01 - 0.30 | ||

| DND-1A | Melanoma | 0.01 - 0.30 | ||

| LOVO | Colon Cancer | 0.01 - 0.30 | ||

| MIA Paca | Pancreatic Cancer | 0.01 - 0.30 | ||

| 14b | CEM | Leukemia | 0.01 - 0.30 | |

| Daudi | Lymphoma | 0.01 - 0.30 | ||

| MCF-7 | Breast Cancer | 0.01 - 0.30 | ||

| Bel-7402 | Hepatoma | 0.01 - 0.30 | ||

| DU-145 | Prostate Cancer | 0.01 - 0.30 | ||

| PC-3 | Prostate Cancer | 0.01 - 0.30 | ||

| DND-1A | Melanoma | 0.01 - 0.30 | ||

| LOVO | Colon Cancer | 0.01 - 0.30 | ||

| MIA Paca | Pancreatic Cancer | 0.01 - 0.30 |

Table 2: Inhibition of Tubulin Polymerization by Benzoylphenylurea Sulfur Analogues

| Compound | IC50 (µM) | Reference |

| 6n | 2.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound-based anticancer agents.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzoylphenylurea derivative and a vehicle control.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Apoptosis and Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of apoptosis-related proteins (e.g., cleaved caspases, PARP) or the phosphorylation status of kinases in signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the benzoylphenylurea derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-cleaved caspase-3, anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the benzoylphenylurea derivative, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter in a suitable buffer.

-

Compound Addition: Add the benzoylphenylurea derivative or a control compound to the reaction mixture.

-

Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.

Conclusion

This compound-based compounds have demonstrated significant promise as anticancer agents through a multifaceted mechanism of action. Their ability to inhibit tubulin polymerization remains a cornerstone of their therapeutic potential, leading to mitotic catastrophe and apoptosis in rapidly dividing cancer cells. Furthermore, the emerging evidence of their role as kinase inhibitors, particularly targeting the Raf-MEK-ERK and RTK pathways, highlights their potential to

Methodological & Application

Synthesis Protocols for N-Substituted Benzoyleneurea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted benzoyleneurea derivatives, also known as quinazoline-2,4(1H,3H)-diones. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. The following sections present three primary synthetic strategies, detailed experimental procedures, and comparative data to guide researchers in selecting the most suitable method for their specific needs.

Introduction

N-substituted benzoyleneureas are a core scaffold in numerous pharmacologically active molecules. The substitution at the N-1 and/or N-3 position of the quinazoline-2,4(1H,3H)-dione ring system allows for the fine-tuning of their biological properties. Common synthetic precursors for these compounds include isatoic anhydride (B1165640), anthranilic acid, and ortho-aminobenzonitriles. The choice of starting material and synthetic route often depends on the desired substitution pattern, availability of reagents, and scalability of the reaction.

Synthetic Strategies Overview

Three principal and effective methods for the synthesis of N-substituted this compound derivatives are outlined below. Each method offers distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency.

dot

Caption: Key synthetic routes to N-substituted benzoyleneureas.

Method A: From Isatoic Anhydride

This method is one of the most common and versatile routes for the synthesis of N-3 substituted quinazoline-2,4(1H,3H)-diones. It involves the reaction of isatoic anhydride with a primary amine, leading to the opening of the anhydride ring followed by cyclization to form the desired product.

dot

Caption: General workflow for synthesis from isatoic anhydride.

Experimental Protocol (Method A)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (1.0 eq.) in a suitable solvent (e.g., ethanol (B145695), acetic acid, or DMF).

-

Addition of Amine: Add the corresponding primary amine (1.0-1.2 eq.) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.

-

Purification: Dry the crude product. If necessary, purify by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Summary for Method A

| Entry | R-Group (in R-NH₂) | Solvent | Time (h) | Yield (%) | M.p. (°C) | Reference |

| 1 | Phenyl | Acetic Acid | 4 | 85 | 288-290 | |

| 2 | 4-Chlorophenyl | Acetic Acid | 5 | 88 | 295-297 | |

| 3 | 4-Methylphenyl | Acetic Acid | 4 | 86 | 291-293 | |

| 4 | Benzyl | Ethanol | 6 | 82 | 218-220 | |

| 5 | n-Butyl | DMF | 3 | 90 | 165-167 |

Method B: From Anthranilic Acid

This one-pot synthesis provides an environmentally friendly approach, often using water as a solvent. Anthranilic acid is treated with a source of the urea carbonyl, such as potassium cyanate (B1221674) or a substituted urea, followed by cyclization to yield the quinazoline-2,4(1H,3H)-dione.

Experimental Protocol (Method B)

-

Urea Formation: Dissolve the substituted anthranilic acid (1.0 eq.) in water. Add a solution of potassium cyanate (1.2 eq.) in water. Stir the mixture at room temperature for 2-4 hours to form the corresponding urea derivative.

-

Cyclization: Add a base, such as sodium hydroxide (B78521) solution, to the reaction mixture. Heat the mixture to reflux for 1-3 hours to induce cyclization.

-

Precipitation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain the pure product.

Data Summary for Method B

| Entry | Anthranilic Acid Substituent | R-Group (from Urea) | Yield (%) | M.p. (°C) | Reference |

| 1 | H | H | 95 | >300 | |

| 2 | 5-Chloro | H | 92 | >300 | |

| 3 | 5-Nitro | H | 90 | >300 | |

| 4 | H | Methyl | 88 | 225-227 | |

| 5 | H | Phenyl | 85 | 288-290 |

Method C: From o-Aminobenzonitrile

This method involves the condensation of an aromatic o-aminobenzonitrile with a carbonyl source, such as dimethylformamide (DMF), in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). This approach is particularly useful for the synthesis of the unsubstituted quinazoline-2,4(1H,3H)-dione and its derivatives.

**Experimental Protocol (

Microwave-Assisted Synthesis of Benzoyleneurea: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the microwave-assisted synthesis of benzoyleneurea, also known as quinazoline-2,4(1H,3H)-dione. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3] This protocol outlines a rapid and efficient, solvent-free method for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[4][5] Derivatives of this core structure have shown promise as anticancer, anticonvulsant, and anti-inflammatory agents.[4][5][6]

Introduction

This compound (quinazoline-2,4(1H,3H)-dione) is a key heterocyclic compound that serves as a versatile building block in the development of novel therapeutic agents.[4] The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives approved for clinical use.[4][5] Traditional synthetic methods for this compound often require prolonged heating and the use of high-boiling point solvents.[7][8] Microwave-assisted synthesis provides a more sustainable and efficient alternative by directly heating the reactant molecules, leading to rapid and uniform temperature increases.[2][9] This application note details a solvent-free microwave-assisted protocol for the synthesis of this compound from 2-aminobenzamide (B116534) and urea (B33335).

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of this compound

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Starting Materials | 2-Aminobenzamide, Urea | 2-Aminobenzamide, Urea | Adapted from[10] |

| Solvent | N/A (Solid-phase) | N/A (Solvent-free) | [2] |

| Catalyst/Support | Organic Clay | N/A | [10] |

| Temperature | High (Reflux) | 130 - 150 °C (Set temperature) | Adapted from[11] |

| Reaction Time | Several hours | 10 - 20 minutes | [11] |

| Yield | Moderate | High (Expected > 85%) | [11] |

| Work-up | Filtration, Recrystallization | Filtration, Washing with water | [7] |

Experimental Protocols

Materials and Equipment

-

2-Aminobenzamide (Reagent grade)

-

Urea (Reagent grade)

-

Deionized water

-

Microwave reactor (e.g., CEM Discover SP, Milestone MicroSynth)

-

10 mL microwave process vial with a snap-on cap

-

Magnetic stir bar

-

Buchner funnel and filter paper

-

Beaker

-

Glass rod

-

Melting point apparatus

-

FT-IR spectrometer

-

¹H NMR spectrometer

Protocol: Microwave-Assisted Synthesis of this compound

-

Reactant Preparation: In a 10 mL microwave process vial, add 2-aminobenzamide (1.36 g, 10 mmol) and urea (0.90 g, 15 mmol).

-

Mixing: Add a magnetic stir bar to the vial and thoroughly mix the solids with a spatula.

-

Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction temperature to 140 °C, the power to 200 W, and the reaction time to 15 minutes with stirring.

-

Cooling and Precipitation: After the reaction is complete, carefully remove the vial from the reactor and allow it to cool to room temperature. A solid mass should be formed.

-

Isolation of Product: Add 5 mL of cold deionized water to the vial and break up the solid with a glass rod.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two portions of 5 mL of cold deionized water to remove any unreacted urea and other water-soluble impurities.

-

Drying: Dry the product in an oven at 60-70 °C to a constant weight.

-

Characterization: Determine the melting point, and characterize the product using FT-IR and ¹H NMR spectroscopy to confirm its identity and purity as this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the microwave-assisted synthesis of this compound.

Signaling Pathways and Biological Relevance

This compound and its derivatives have been shown to interact with several key signaling pathways implicated in various diseases, making them attractive scaffolds for drug development.

Anticancer Activity: Kinase Inhibition

Many quinazolinone derivatives exhibit anticancer activity by inhibiting protein kinases that are crucial for tumor growth and survival.[12][13] Two important pathways targeted are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.[12][13] Inhibition of these pathways can block downstream signaling, leading to reduced cell proliferation and angiogenesis.[14] Additionally, the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, is another target for some quinazolinone-based inhibitors.[15]

Caption: Inhibition of kinase signaling pathways by this compound derivatives.

Anticonvulsant Activity: GABA-A Receptor Modulation

Certain quinazolinone derivatives have demonstrated anticonvulsant properties, which are believed to be mediated, in part, through the modulation of the GABA-A receptor.[16][17] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[16] Some this compound derivatives can act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and thereby increasing neuronal inhibition, which can help to suppress seizure activity.[16]

Caption: Modulation of the GABA-A receptor by this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]

- 3. oatext.com [oatext.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. researchgate.net [researchgate.net]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 14. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols for Benzoyleneurea Cyclization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of benzoyleneurea, more systematically known as quinazoline-2,4(1H,3H)-dione, through the cyclization of a 2-ureidobenzoic acid intermediate. The protocols outlined below are based on an efficient, eco-friendly, one-pot synthesis method.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The synthesis of this scaffold is a key step in the development of new therapeutic agents. The procedure detailed herein involves the formation of a 2-ureidobenzoic acid intermediate from an anthranilic acid derivative, followed by a base-mediated intramolecular cyclization.

Experimental Protocols

This section details the one-pot synthesis of quinazoline-2,4(1H,3H)-diones, which includes the in-situ formation of the 2-ureidobenzoic acid and its subsequent cyclization.

Materials:

-

Substituted Anthranilic Acid

-

Potassium Cyanate (B1221674) (KOCN)

-

Sodium Hydroxide (B78521) (NaOH)

-

Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Acetic Acid (AcOH) - for optimization studies

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Filtration apparatus

Protocol 1: One-Pot Synthesis and Cyclization of Quinazoline-2,4(1H,3H)-dione

This protocol describes a general and efficient one-pot method for the synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water.[1]

-

Urea (B33335) Formation:

-

In a reaction flask, dissolve the selected anthranilic acid derivative in water.

-

Add potassium cyanate to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS to confirm the formation of the corresponding urea derivative.[1]

-

-

Cyclization:

-

Once the formation of the 2-ureidobenzoic acid intermediate is complete, add a solution of sodium hydroxide (NaOH) to the reaction mixture. A complete cyclization is typically achieved with 4 equivalents of NaOH.[1]

-

Continue stirring at room temperature. The cyclization results in the formation of the monosodium salt of the this compound.[1]

-

-

Acidification and Isolation:

-

After the cyclization is complete, acidify the reaction mixture with hydrochloric acid (HCl) to a pH of 1.[1]

-

The desired quinazoline-2,4(1H,3H)-dione product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with water and dry to obtain the pure compound. This method typically yields products in near-quantitative amounts.[1]

-

Data Presentation